molecular formula C22H31BrO3 B1204060 9-Bromo-11beta-hydroxy-16alpha-methylpregn-4-ene-3,20-dione CAS No. 17246-18-3

9-Bromo-11beta-hydroxy-16alpha-methylpregn-4-ene-3,20-dione

Cat. No.: B1204060
CAS No.: 17246-18-3
M. Wt: 423.4 g/mol
InChI Key: SQLIUCAXJYQFID-GAYBOGBZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Bromo-11beta-hydroxy-16alpha-methylpregn-4-ene-3,20-dione is a corticosteroid hormone.

Scientific Research Applications

Molecular Interactions and Inhibitory Activity

The pregnenedione derivative 9-Bromo-11beta-hydroxy-16alpha-methylpregn-4-ene-3,20-dione has been studied for its molecular interactions and inhibitory activities. Research has shown that similar compounds exhibit significant inhibitory activity against the 5alpha-reductase enzyme and possess affinity for the androgen receptor, suggesting potential applications in the modulation of steroid hormone action. These compounds' effectiveness in inhibiting 5alpha-reductase presents them as candidates for further investigation in hormone-related conditions (Bratoeff, Ramírez, Flores, Valencia, Sánchez, Heuze, & Cabeza, 2003).

Synthesis and Radiotherapy Applications

Another area of application for similar pregnenedione derivatives is in breast tumor imaging and radiotherapy. A study on a bromine-labeled progestin closely related to this compound demonstrated its potential for imaging PR-positive breast tumors, although its stability and suitability for radiotherapy require further exploration. This research suggests that modifications of pregnenedione derivatives could lead to effective agents for diagnostic imaging and treatment of PR-positive breast tumors (Zhou, Sharp, Fettig, Lee, Lewis, Katzenellenbogen, & Welch, 2008).

Chemical Synthesis and Structural Analysis

The chemical synthesis and structural elucidation of pregnenedione derivatives, including methods to create specific structures from this compound, have been explored. Efficient synthesis methods and structural analyses contribute to the understanding of these compounds' chemical behaviors and potential for further development in various scientific applications (Jia, Wu, Yu, & Zhang, 2009).

Properties

17246-18-3

Molecular Formula

C22H31BrO3

Molecular Weight

423.4 g/mol

IUPAC Name

(8S,9R,10S,11S,13S,14S,16R,17S)-17-acetyl-9-bromo-11-hydroxy-10,13,16-trimethyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H31BrO3/c1-12-9-17-16-6-5-14-10-15(25)7-8-21(14,4)22(16,23)18(26)11-20(17,3)19(12)13(2)24/h10,12,16-19,26H,5-9,11H2,1-4H3/t12-,16+,17+,18+,19-,20+,21+,22+/m1/s1

InChI Key

SQLIUCAXJYQFID-GAYBOGBZSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)CC[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)C)C)O)Br)C

SMILES

CC1CC2C3CCC4=CC(=O)CCC4(C3(C(CC2(C1C(=O)C)C)O)Br)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)CCC4(C3(C(CC2(C1C(=O)C)C)O)Br)C

17246-18-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Bromo-11beta-hydroxy-16alpha-methylpregn-4-ene-3,20-dione
Reactant of Route 2
9-Bromo-11beta-hydroxy-16alpha-methylpregn-4-ene-3,20-dione
Reactant of Route 3
9-Bromo-11beta-hydroxy-16alpha-methylpregn-4-ene-3,20-dione
Reactant of Route 4
9-Bromo-11beta-hydroxy-16alpha-methylpregn-4-ene-3,20-dione
Reactant of Route 5
9-Bromo-11beta-hydroxy-16alpha-methylpregn-4-ene-3,20-dione
Reactant of Route 6
9-Bromo-11beta-hydroxy-16alpha-methylpregn-4-ene-3,20-dione

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